molecular formula C13H13N3O4 B2406352 dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 73500-16-0

dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2406352
CAS RN: 73500-16-0
M. Wt: 275.264
InChI Key: VJJJUFPCCWACER-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles . These compounds are important heterocycles with pharmaceutical properties and biological activities . They are widely used in organic synthesis, materials science, dye chemistry, and agriculture chemistry .


Synthesis Analysis

A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . This method offers a different perspective for fully substituted 1,2,3-triazoles with high regioselectivity and high yields .


Molecular Structure Analysis

The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .


Chemical Reactions Analysis

There are different synthetic strategies in the literature for the synthesis of 1,2,3-triazoles, but the most preferred pathway for this type of compounds is based on Sharpless and Fokin’s methodologies . These reactions are based on the 1,3-cycloaddition reaction, and such reagents as α-bromoacroleins, enaminones, 1,3-dicarbonyl compounds, β-ketosulfones are generally used in these transformations .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

Synthesis and Inhibition Properties Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives have been synthesized under green chemistry conditions, focusing on environmental friendliness by avoiding solvents and catalysts. These compounds exhibited significant inhibition properties on xanthine oxidase (XO) activity, suggesting potential therapeutic applications. The study included molecular docking to evaluate the compounds' modes of inhibition and their interactions with the XO protein at an atomic level, revealing a good correlation between docking results and experimental inhibition data (Güler Yagiz et al., 2021).

Organic Synthesis and Material Science

Efficient Synthesis of Fluoroalkylated Triazoles Research on this compound extends to its use in the efficient synthesis of fluoroalkylated triazoles and novel gem-difluorinated compounds. These compounds are synthesized via regiospecific 1,3-dipolar cycloaddition reactions, and their synthesis and applications are crucial in medicinal chemistry and material science (W. Peng & Shizheng Zhu, 2003).

Novel Methodology in Chemical Synthesis

Regioselective Synthesis of Triazoloapyrimidinedicarboxylates A novel synthesis method for dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates has been developed, involving the one-pot condensation of 3-amino-1H-1,2,4-triazole, dimethyl acetylenedicarboxylate, and aryl aldehydes. This method leverages silica sodium carbonate as a solid base catalyst, making the procedure mild, convenient, and environmentally benign (B. Karami, Mahnaz Farahi, & Zohreh Banaki, 2015).

properties

IUPAC Name

dimethyl 1-benzyltriazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-12(17)10-11(13(18)20-2)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJJUFPCCWACER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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